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Introduction: YNT-185 is a potent and selective, non-peptide small molecule agonist for the

orexin receptor 2 (OX2R).[1] Developed through extensive research and synthesis efforts,

YNT-185 has emerged as a promising therapeutic candidate for disorders characterized by a

deficiency in the orexin system, most notably narcolepsy.[2][3] Orexins, comprising orexin-A

and orexin-B, are hypothalamic neuropeptides that play a crucial role in the regulation of

wakefulness.[2] The loss of orexin-producing neurons is the underlying cause of narcolepsy, a

sleep disorder marked by excessive daytime sleepiness and cataplexy.[2][4] YNT-185 is

designed to mimic the action of orexin, thereby addressing the core mechanism of the disease.

[3] This document provides a comprehensive overview of the preclinical data available for YNT-
185, focusing on its pharmacological properties, in vitro and in vivo efficacy, and the

experimental methodologies employed in its evaluation.

Pharmacological Profile
YNT-185 demonstrates high selectivity for the human orexin 2 receptor. In vitro studies have

quantified its potency and selectivity, highlighting its potential for targeted therapeutic action.
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Parameter Receptor Value Cell Line Reference

EC₅₀ Human OX2R
28 nM (0.028

µM)
CHO [1]

EC₅₀ Human OX1R 2.75 µM CHO [1]

Selectivity OX1R / OX2R ~100-fold CHO

In Vitro Studies
The mechanism of action of YNT-185 has been validated through various in vitro experiments,

including cell-based assays and electrophysiology on brain slices.

Experimental Protocol: In Vitro Receptor Activation Assay

Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with either human OX1R

or OX2R were utilized.

Methodology: The potency of YNT-185 was determined by measuring the concentration-

dependent increase in intracellular calcium (Ca²⁺) in the transfected CHO cells upon agonist

application. The EC₅₀ values were calculated from the resulting dose-response curves.[5]

Signaling Pathway: Orexin receptors are G-protein coupled receptors (GPCRs) that primarily

couple to the Gαq subunit.[5] Activation of the receptor by an agonist like YNT-185 leads to

the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its

receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the

cytoplasm.[5]
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Simplified Orexin 2 Receptor (OX2R) signaling pathway activated by YNT-185.
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Electrophysiological Studies

In mouse brain slices, YNT-185 was shown to depolarize OX2R-expressing histaminergic

neurons in the tuberomammillary nucleus (TMN) in a dose-dependent manner.[6] This effect

mimics the action of endogenous orexin and provides a direct link between receptor activation

and neuronal activity.[6]

In Vivo Preclinical Efficacy
The therapeutic potential of YNT-185 has been demonstrated in several mouse models of

narcolepsy.

Experimental Protocol: In Vivo Studies in Mouse Models

Animal Models:

Wild-type C57BL/6J mice were used to assess the wake-promoting effects of YNT-185.[7]

Orexin knockout (OXKO) mice and orexin/ataxin-3 mice (in which orexin neurons are

genetically ablated) served as models for narcolepsy.[7][8]

Orexin receptor-deficient (OXRDKO) mice were used as a negative control to confirm the

on-target effects of YNT-185.[8]

Administration: YNT-185 was administered either intracerebroventricularly (i.c.v.) or

intraperitoneally (i.p.).[7][8]

Endpoint Measurement: Sleep/wake states were monitored by recording

electroencephalography (EEG) and electromyography (EMG). Cataplexy-like episodes were

often induced by chocolate and the latency to the first sleep-onset REM (SOREM) period

was measured.[6][7]

Summary of In Vivo Findings
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Animal Model
Administration
Route

Dose Key Findings Reference

Wild-type mice i.c.v. 30-300 nmol

Significantly

increased wake

time in a dose-

dependent

manner.

[7]

Wild-type mice i.p. 20-40 mg/kg
Increased

wakefulness.
[1]

Orexin knockout

(OXKO) mice
i.p. 40 and 60 mg/kg

Significantly

increased the

latency to the

first SOREM.

Suppressed

cataplexy-like

episodes.

[7][8]

Orexin/ataxin-3

mice
i.p. 40 mg/kg

Significantly

decreased the

frequency of

chocolate-

induced

SOREMs.

[6][7]

Orexin receptor-

deficient

(OXRDKO) mice

i.p. 40 and 60 mg/kg

No significant

effect on

SOREM latency,

confirming OX2R

as the target.

[7]

Notably, peripherally administered YNT-185 was able to cross the blood-brain barrier and exert

its effects.[7] Furthermore, repeated administration did not lead to desensitization in its ability to

suppress cataplexy-like episodes.[4][8] YNT-185 also promoted wakefulness without causing

an immediate rebound sleep effect.[8]
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General workflow for in vivo preclinical evaluation of YNT-185.

Pharmacokinetics and Drug-like Properties
Initial development of YNT-185 focused on improving the physicochemical properties of earlier

compounds to enhance characteristics like water solubility.[2] While detailed pharmacokinetic

parameters are not extensively published in the reviewed literature, the in vivo efficacy of

peripherally administered YNT-185 confirms its ability to penetrate the blood-brain barrier.[7]

However, some studies have noted that YNT-185 has limited in vivo efficacy, which has

prompted the development of newer OX2R agonists like TAK-925.[9]

Conclusion
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YNT-185 is a foundational selective OX2R agonist that has provided a crucial proof-of-concept

for the therapeutic strategy of targeting this receptor to treat narcolepsy.[4][8] Preclinical studies

have consistently demonstrated its ability to promote wakefulness and ameliorate cataplexy-

like symptoms in relevant animal models.[6][7] The data gathered from the investigation of

YNT-185 has paved the way for the development of a new class of drugs with the potential to

fundamentally address the orexin deficiency in narcolepsy and other hypersomnolence

disorders.[4][9]

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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